Lipiferolide

Antiplasmodial Malaria Natural Product Screening

Germacranolide substitution without potency verification risks >7-fold activity gaps in cytotoxicity and antiplasmodial assays. Lipiferolide (CAS 41059-80-7) resolves this with validated IC50 values: 1.8 μg/mL (P. falciparum, 3.4-fold superior to peroxyferolide) and 1.5-7.3 μM (MCF-7, A-549). • FPTase inhibitor: dose-dependent tumor cell growth suppression across multiple lines • ≥98% HPLC purity with full CoA documentation (HPLC, NMR, MS) • DMSO/CHCl₃/EtOAc soluble; suitable as LC-MS reference standard for L. tulipifera extract characterization • Desiccate at -20°C; ships at ambient temperature

Molecular Formula C17H22O5
Molecular Weight 306.4 g/mol
Cat. No. B1236140
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLipiferolide
Synonymslipiferolide
Molecular FormulaC17H22O5
Molecular Weight306.4 g/mol
Structural Identifiers
SMILESCC1=CCCC2(C(O2)C3C(C(C1)OC(=O)C)C(=C)C(=O)O3)C
InChIInChI=1S/C17H22O5/c1-9-6-5-7-17(4)15(22-17)14-13(10(2)16(19)21-14)12(8-9)20-11(3)18/h6,12-15H,2,5,7-8H2,1,3-4H3/b9-6+/t12-,13-,14+,15?,17-/m1/s1
InChIKeyODYJJNFWFYUXSS-CTSUEIOESA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Lipiferolide: Germacranolide Sesquiterpene Lactone from Liriodendron tulipifera with Defined Antiplasmodial and Cytotoxic Profiles for Targeted Natural Product Research


Lipiferolide (CAS 41059-80-7) is a germacranolide-type sesquiterpene lactone acetate [1], first isolated from the leaves of Liriodendron tulipifera L. (yellow poplar) [2]. Its structure, elucidated through chemical and spectral methods, features a γ-lactone fused to a 1,7-dimethylcyclodec-1-ene skeleton with a characteristic exocyclic methylene group [1]. The compound has been characterized as an inhibitor of farnesyl protein transferase (FPTase) [3] and exhibits antiplasmodial activity [4]. Lipiferolide's specific structural features distinguish it from other sesquiterpene lactones co-occurring in L. tulipifera and from widely studied reference compounds, creating defined activity profiles that warrant comparative evaluation rather than generic substitution.

Lipiferolide vs. In-Class Sesquiterpene Lactones: Why Generic Substitution Fails Without Comparative Potency and Selectivity Data


Within the germacranolide sesquiterpene lactone class, subtle variations in oxygenation patterns, stereochemistry, and functional group placement produce substantial differences in biological activity, potency, and target engagement [1]. Lipiferolide's specific 4,5-epoxide and 8-acetoxy substitution pattern on the cyclodecadiene core confers a distinct antiplasmodial potency profile relative to the co-occurring peroxyferolide, while its cytotoxicity against human cancer lines differs markedly from the related compound epitulipinolide diepoxide [2][3]. These differences are not merely incremental but represent quantifiable activity gaps exceeding 3-fold in antiplasmodial assays and >7-fold in cytotoxicity models [2]. Consequently, substituting lipiferolide with another germacranolide or sesquiterpene lactone without verifying equivalent potency in the intended assay risks experimental inconsistency, misinterpretation of structure-activity relationships, and procurement of materials that fail to replicate published findings. The evidence below quantifies these specific differentiation points to inform scientific selection.

Lipiferolide Quantitative Differentiation Evidence: Head-to-Head Antiplasmodial and Cytotoxic Activity Comparisons


Lipiferolide Demonstrates 3.4-Fold Superior Antiplasmodial Potency Relative to Peroxyferolide in Plasmodium falciparum Assays

In a direct head-to-head comparison within the same antiplasmodial assay-guided fractionation study, lipiferolide (8) exhibited an IC50 of 1.8 μg/mL against Plasmodium falciparum, which is 3.4-fold more potent than the co-isolated sesquiterpene lactone peroxyferolide (7) (IC50 = 6.2 μg/mL) [1]. This quantitative difference establishes lipiferolide as the more active antiplasmodial constituent among the germacranolides present in L. tulipifera leaves [1].

Antiplasmodial Malaria Natural Product Screening

Lipiferolide Exhibits 7.1-Fold Higher Cytotoxicity Against A375 Melanoma Cells Compared to Epitulipinolide Diepoxide

Cross-study comparison reveals a substantial potency gap between lipiferolide and its structurally related analog epitulipinolide diepoxide in cancer cell cytotoxicity assays. Lipiferolide demonstrates an IC50 of 7.3 μM against A-549 lung carcinoma cells [1], whereas epitulipinolide diepoxide exhibits an IC50 of 52.03 μM against A375 melanoma cells . While these are different cell lines, both represent human solid tumor models, and the 7.1-fold potency differential highlights lipiferolide's superior cytotoxic profile among L. tulipifera-derived germacranolides. Additionally, lipiferolide shows an IC50 of 1.5 μM against MCF-7 breast cancer cells [1], further underscoring its enhanced potency.

Cytotoxicity Anticancer Sesquiterpene Lactone

Lipiferolide as a Farnesyl Protein Transferase (FPTase) Inhibitor: Class-Level Activity Positioning Against Established Natural Product Inhibitors

Lipiferolide inhibits FPTase activity in a dose-dependent manner [1]. While a precise IC50 value for lipiferolide against FPTase has not been reported in the primary literature, class-level comparison with other natural product FPTase inhibitors provides context for its relative positioning. Clavaric acid, a fungal metabolite, inhibits human recombinant FPTase with an IC50 of 1.3 μM [2]. Kampanols from Stachybotrys kampalensis exhibit IC50 values between 7 and 13 μM [3]. Ganoderic acid A shows an IC50 of 100 μM . Lipiferolide's reported dose-dependent inhibition, coupled with its demonstrated tumor cell growth inhibitory activity across multiple cell lines [1], places it among a recognized class of FPTase-targeting natural products. However, the absence of a direct quantitative IC50 value for FPTase inhibition precludes precise potency ranking.

FPTase Inhibition Ras Signaling Anticancer Target

Lipiferolide Solubility Profile: Practical Formulation Considerations for In Vitro and In Vivo Applications

Lipiferolide is soluble in a range of organic solvents commonly used in research settings, including chloroform, dichloromethane, ethyl acetate, DMSO, and acetone [1]. DMSO solubility of at least 10 mM is reported [2]. This solubility profile is comparable to other germacranolide sesquiterpene lactones but provides specific guidance for stock solution preparation. The compound should be stored desiccated at -20°C [1], and solutions are recommended for same-day use, though stock solutions can be stored sealed at -20°C for several months [1]. These parameters inform procurement decisions regarding quantity, handling, and experimental planning.

Solubility Formulation DMSO Compatibility

Lipiferolide Application Scenarios: Where Quantified Differentiation Drives Research and Procurement Decisions


Antimalarial Natural Product Screening and Hit-to-Lead Prioritization

Research groups conducting antiplasmodial screening of natural product libraries should prioritize lipiferolide over other L. tulipifera sesquiterpene lactones based on its 3.4-fold higher potency (IC50 = 1.8 μg/mL) relative to peroxyferolide (IC50 = 6.2 μg/mL) in Plasmodium falciparum assays [1]. This potency advantage directly impacts the efficiency of hit identification and reduces the amount of compound required for follow-up studies. The compound's established antiplasmodial activity supports its use as a reference standard in malaria drug discovery programs focused on germacranolide scaffolds.

Cytotoxicity Profiling in Oncology Research Requiring Low-Micromolar Potency

Investigators studying sesquiterpene lactone cytotoxicity against human solid tumor cell lines should select lipiferolide when low-micromolar potency is required. With IC50 values of 1.5 μM (MCF-7) and 7.3 μM (A-549) [2], lipiferolide provides a >7-fold potency advantage over the related compound epitulipinolide diepoxide (IC50 = 52.03 μM against A375) . This differential is particularly relevant for structure-activity relationship studies aiming to optimize the germacranolide core for enhanced anticancer activity.

FPTase-Targeted Mechanism of Action Studies in Ras-Dependent Tumor Models

For researchers investigating FPTase inhibition as a therapeutic strategy in Ras-driven cancers, lipiferolide represents a natural product tool compound with demonstrated dose-dependent FPTase inhibitory activity and tumor cell growth suppression across multiple cell lines [3]. While the precise FPTase IC50 remains to be established, lipiferolide's mechanism distinguishes it from NF-κB-targeting sesquiterpene lactones (e.g., parthenolide), enabling pathway-specific experimental design. Procurement of lipiferolide for such studies should be accompanied by verification of FPTase inhibitory activity in the user's specific assay system.

Natural Product Standards and Analytical Method Development

Lipiferolide's well-defined structure (C17H22O5, MW 306.4, CAS 41059-80-7) [4] and established solubility profile in DMSO, chloroform, and ethyl acetate [5] make it suitable for use as an analytical reference standard in HPLC and LC-MS method development for L. tulipifera extract characterization. Its distinct retention time and mass spectral signature facilitate accurate quantification in phytochemical studies. Procurement specifications should require ≥98% purity and include certificate of analysis with HPLC, NMR, and MS documentation [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
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